![molecular formula C12H16N2O4 B2496152 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid CAS No. 1397243-33-2](/img/structure/B2496152.png)
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
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Overview
Description
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid, also known as MPAC, is a chemical compound that has gained interest in scientific research due to its potential applications in the medical and pharmaceutical industries. MPAC is a pyridine-based molecule that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins in the body. For example, one study found that 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid was able to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects:
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid has been found to exhibit a range of biochemical and physiological effects, including antibacterial, anti-inflammatory, and antioxidant activity. It has also been found to have potential as an anticancer agent, as it was able to induce apoptosis (cell death) in several cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid. One area of interest is its potential as an anticancer agent, as it has been found to exhibit cytotoxic activity against several cancer cell lines. Another area of interest is its potential as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid involves the reaction of 2-amino-4-methyl-5-carboxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with isobutylamine to form the final compound.
Scientific Research Applications
4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid has been the subject of several scientific studies due to its potential applications in the medical and pharmaceutical industries. One study found that 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Another study found that 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid had potential as an anti-inflammatory agent, as it was able to inhibit the production of pro-inflammatory cytokines in vitro.
properties
IUPAC Name |
4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7-5-8(10(15)16)13-6-9(7)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMIDJDVIPLRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(Tert-butoxy)carbonyl]amino}-4-methylpyridine-2-carboxylic acid |
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